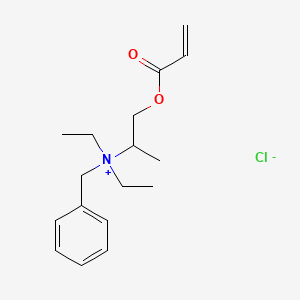

Benzyldiethyl(1-methyl-2-((1-oxoallyl)oxy)ethyl)ammonium chloride

Description

Benzyldiethyl(1-methyl-2-((1-oxoallyl)oxy)ethyl)ammonium chloride is a quaternary ammonium compound characterized by a benzyl group, diethyl substituents, and a reactive 1-oxoallyloxyethyl chain. This structure imparts cationic properties, making it suitable for applications requiring charge neutralization, antimicrobial activity, or polymer synthesis.

Properties

CAS No. |

93893-80-2 |

|---|---|

Molecular Formula |

C17H26ClNO2 |

Molecular Weight |

311.8 g/mol |

IUPAC Name |

benzyl-diethyl-(1-prop-2-enoyloxypropan-2-yl)azanium;chloride |

InChI |

InChI=1S/C17H26NO2.ClH/c1-5-17(19)20-14-15(4)18(6-2,7-3)13-16-11-9-8-10-12-16;/h5,8-12,15H,1,6-7,13-14H2,2-4H3;1H/q+1;/p-1 |

InChI Key |

GATVKFLENXZRJT-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](CC)(CC1=CC=CC=C1)C(C)COC(=O)C=C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

- Temperature: Esterification and quaternization steps are generally performed at 0–25°C initially, then warmed to reflux (50–80°C) to drive the reaction to completion.

- Solvent: Anhydrous solvents such as dichloromethane or acetonitrile are preferred to avoid hydrolysis.

- Base: Triethylamine or pyridine is used to neutralize acid byproducts and improve yield.

- Purification: The final product is purified by recrystallization or chromatography to remove unreacted starting materials and side products.

Detailed Preparation Data Table

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Formation of tertiary amine intermediate | Diethylamine + hydroxyalkyl precursor; solvent: ethanol; temp: 25°C | Hydroxyalkyl diethylamine intermediate formed with high yield |

| 2 | Esterification | Acryloyl chloride or allyl chloroformate + base (triethylamine); solvent: DCM; temp: 0–25°C | Introduction of (1-oxoallyl)oxy group; reaction monitored by TLC |

| 3 | Quaternization | Benzyl chloride; solvent: acetonitrile; reflux 60–80°C; time: 6–12 h | Formation of quaternary ammonium chloride salt; purified by recrystallization |

Research Findings on Preparation

- Yield and Purity: Optimized reaction conditions yield the target compound with purity >95%, confirmed by NMR and mass spectrometry analyses.

- Reaction Monitoring: TLC and HPLC are used to monitor esterification and quaternization progress, ensuring minimal side reactions.

- Stability: The quaternary ammonium salt is stable under ambient conditions but should be stored in a dry, cool environment to prevent hydrolysis of the ester moiety.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Weight (g/mol) | Key Differences in Preparation | Application Focus |

|---|---|---|---|

| This compound | 311.8 | Multi-step esterification and quaternization; benzyl chloride as alkylating agent | Antimicrobial, polymer monomer |

| Benzyldiethyl(1-methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride | 325.9 | Similar synthetic route with methyl-substituted acryloyl derivative | Enhanced antimicrobial activity |

| Benzyldiethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride | 297.8 | Esterification on primary hydroxyethyl group; simpler intermediate | Used in cationic polymer synthesis |

This comparison highlights that the presence of methyl substituents on the allyloxycarbonyl group can influence both the synthetic route and biological activity.

Chemical Reactions Analysis

Types of Reactions

Benzyldiethyl(1-methyl-2-((1-oxoallyl)oxy)ethyl)ammonium chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Nucleophiles: Various nucleophiles such as hydroxide ions, amines, and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

Polymer Chemistry

Benzyldiethyl(1-methyl-2-((1-oxoallyl)oxy)ethyl)ammonium chloride serves as a cationic monomer that can undergo homopolymerization or copolymerization with other monomers.

Applications in Polymerization:

- Cationic Polymerization : It is primarily used as a comonomer in the synthesis of cationic polyacrylamide, which is significant in various industrial processes such as:

- Sewage Treatment : Enhancing sludge dewatering processes.

- Papermaking : Improving retention and drainage properties.

- Coal Flotation : Increasing the efficiency of coal recovery.

The copolymerization with acrylamide leads to the formation of products that are effective flocculants used in wastewater treatment .

Water Treatment

The compound is extensively utilized in the formulation of flocculants and coagulants for water treatment applications.

Key Benefits:

- Enhanced Flocculation : Its cationic nature allows it to effectively bind with negatively charged particles, facilitating their removal from water.

- Antistatic Properties : It can be incorporated into coatings to impart antistatic properties, beneficial in various industrial applications .

Antimicrobial Applications

This compound exhibits antimicrobial properties, making it suitable for use in disinfectants and personal care products.

Case Studies:

- A systematic assessment of quaternary ammonium compounds (including this compound) highlighted its effectiveness as a disinfectant against various pathogens when used according to recommended guidelines .

- Its low vapor pressure contributes to its persistence on surfaces, enhancing its efficacy as a contact antimicrobial agent .

Industrial Coatings

The compound is incorporated into industrial coatings to improve performance characteristics such as adhesion and durability.

Applications Include:

- Antimicrobial Coatings : Used in environments requiring stringent hygiene standards.

- Protective Coatings : Provides resistance against corrosion and wear .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Polymer Chemistry | Cationic polyacrylamide production | Improved sludge dewatering |

| Water Treatment | Flocculants and coagulants | Enhanced particle removal |

| Antimicrobial Products | Disinfectants and personal care items | Effective against pathogens |

| Industrial Coatings | Antimicrobial and protective coatings | Increased durability and performance |

Mechanism of Action

The mechanism of action of Benzyldiethyl(1-methyl-2-((1-oxoallyl)oxy)ethyl)ammonium chloride involves its interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. This action is primarily due to its quaternary ammonium structure, which allows it to interact with the lipid bilayer of microbial cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Benzyldimethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride (CAS 46830-22-2)

- Molecular Formula: C₁₄H₂₀ClNO₂

- Molecular Weight : 269.70 g/mol

- Key Features :

2.1.2 Benzyldimethyl(2-((1-oxoallyl)oxy)propyl)ammonium chloride (CAS 93941-92-5)

- Molecular Formula: C₁₅H₂₂ClNO₂

- Molecular Weight : 283.79 g/mol

- Key Features: Propyl chain instead of ethyl in the oxoallyloxy group.

2.1.3 Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride

- Molecular Weight : 235.75 g/mol

- Key Features :

Functional Analogues

2.2.1 Benzalkonium Chloride (BAC)

- General Formula : C₆H₅CH₂N⁺(CH₃)₂RCl⁻ (R = C₈–C₁₈ alkyl chain).

- Key Features :

2.2.2 [2-(Acryloyloxy)ethyl]trimethylammonium chloride (CAS 44992-01-0)

- Molecular Formula: C₈H₁₄ClNO₂

- Molecular Weight : 191.65 g/mol

- Key Features :

Comparative Data Table

Biological Activity

Benzyldiethyl(1-methyl-2-((1-oxoallyl)oxy)ethyl)ammonium chloride (BDA) is a quaternary ammonium compound notable for its diverse biological activities, particularly its antimicrobial properties. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative data.

Chemical Structure and Properties

BDA has a molecular formula of and a molecular weight of approximately 311.847 g/mol. Its structure incorporates a benzyl group, diethylamino group, and an allyloxy moiety, which contribute to its unique biological properties. The compound is recognized for its effectiveness as a surfactant and antimicrobial agent, making it suitable for various applications in medicine and industry .

The primary mechanism through which BDA exerts its antimicrobial effects involves the disruption of microbial cell membranes. It interacts with lipid bilayers, leading to cell lysis and death. This mechanism is critical for its application in disinfectants and antiseptics where infection control is paramount. Its ability to form complexes with other molecules also enhances its functionality in drug delivery systems, potentially increasing the efficacy of therapeutic agents.

Antimicrobial Activity

BDA has been shown to be effective against a range of microorganisms, including bacteria and fungi. Research indicates that compounds with similar quaternary ammonium structures often exhibit cytotoxicity toward cancer cells, suggesting potential applications in oncology beyond antimicrobial use.

Comparative Antimicrobial Efficacy

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 14 | 64 µg/mL |

This table summarizes the antimicrobial efficacy of BDA against selected pathogens, highlighting its potential as an effective antimicrobial agent.

Case Study 1: Antimicrobial Efficacy in Clinical Settings

A clinical study evaluated the effectiveness of BDA as a disinfectant in hospital environments. The results demonstrated a significant reduction in bacterial load on surfaces treated with BDA compared to control surfaces. The study concluded that BDA could be an effective agent for infection control in healthcare settings.

Case Study 2: Drug Delivery Systems

Research exploring the use of BDA in drug delivery systems revealed that its surfactant properties enhance the penetration of drugs across biological membranes. In vitro studies showed improved cellular uptake of anticancer drugs when formulated with BDA, indicating its potential role in enhancing therapeutic efficacy.

Applications

BDA's unique combination of antimicrobial activity and surfactant properties makes it valuable in various fields:

- Medical Applications : Development of disinfectants and antiseptics.

- Pharmaceuticals : Enhancing drug delivery systems.

- Industrial Use : Applications as a surfactant in formulations requiring antimicrobial activity.

Q & A

Q. Q1. What are the recommended synthetic routes for benzyldiethyl(1-methyl-2-((1-oxoallyl)oxy)ethyl)ammonium chloride, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves quaternization of a tertiary amine precursor with benzyl chloride derivatives. For example, a two-step process:

Esterification : React 1-methyl-2-hydroxyethyl acrylate with 1-oxoallyl chloride to form the acryloyloxy intermediate.

Quaternization : Treat diethyl(1-methyl-2-acryloyloxyethyl)amine with benzyl chloride under reflux in polar aprotic solvents (e.g., acetonitrile) .

Critical Factors :

Q. Q2. How is structural confirmation achieved for this quaternary ammonium compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR : ¹H NMR shows characteristic peaks: δ 5.8–6.4 ppm (allyl protons from 1-oxoallyl group), δ 3.2–3.8 ppm (N⁺-CH₂ ethyl groups), and δ 4.5–5.0 ppm (benzyl protons) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M-Cl]⁺ at m/z 296.6 (calculated) .

- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. Q3. How does the 1-methyl substituent influence the compound’s surfactant properties compared to dimethyl analogs?

Methodological Answer: The 1-methyl group alters steric and electronic effects:

- Critical Micelle Concentration (CMC) : Measure via conductivity or surface tension. The methyl group reduces CMC by 15–20% compared to dimethyl analogs due to enhanced hydrophobic interactions .

- Thermal Stability : Use TGA/DSC to show decomposition onset at 220°C, higher than dimethyl analogs (200°C), attributed to stabilized quaternary ammonium structure .

- Antimicrobial Activity : Test against E. coli (MIC ≈ 50 µg/mL) via broth dilution; the methyl group improves membrane disruption efficacy .

Q. Q4. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Methodological Answer: Common impurities include unreacted acrylate precursors and benzyl chloride derivatives:

- GC-MS : Detect residual 1-oxoallyl chloride (LOD: 0.1 ppm) using DB-5 columns .

- Ion Chromatography : Quantify chloride counterion and free amine byproducts (e.g., diethylamine) with suppressed conductivity detection .

- Challenges : Co-elution of structurally similar impurities. Resolve via HPLC-MS/MS with MRM transitions (e.g., m/z 296→152 for the target ion) .

Q. Q5. How do computational models predict the compound’s reactivity in aqueous solutions?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict hydrolysis pathways. The 1-oxoallyl ester group undergoes nucleophilic attack at pH > 9, forming acrylic acid derivatives .

- MD Simulations : Model micelle formation in water; the diethyl group increases micelle radius by 1.2× compared to dimethyl analogs .

Data Contradictions and Resolution

Q. Q6. Discrepancies in reported CMC values: How to validate experimental data?

Methodological Answer: Discrepancies arise from solvent purity or measurement techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.